molecular formula C21H11Cl2NO5S B301133 2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B301133
M. Wt: 460.3 g/mol
InChI Key: GYLHVLGLUVSKHH-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. It has also been studied for its potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, it has been studied for its potential as an antibacterial agent, as it exhibits antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the inhibition of various enzymes and signaling pathways. It inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. It exhibits antimicrobial activity by inhibiting the synthesis of bacterial cell wall.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which reduces inflammation in the body. It induces apoptosis in cancer cells, which inhibits cancer growth. It exhibits antimicrobial activity, which helps in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its potential as a multi-functional compound. It can be used in various scientific research applications, such as anti-inflammatory, anticancer, and antibacterial. However, one of the limitations is that it may have potential side effects, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to conduct more studies on its potential as an anti-inflammatory agent, as it may have applications in the treatment of various inflammatory diseases. Another direction is to conduct more studies on its potential as an anticancer agent, as it may have applications in the treatment of various types of cancer. Additionally, more research is needed to determine its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves several steps. The first step is the condensation of 2-chloro-5-(2-furyl)benzoic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form a thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-chlorophenacyl bromide to form the desired compound.

properties

Molecular Formula

C21H11Cl2NO5S

Molecular Weight

460.3 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H11Cl2NO5S/c22-12-2-4-13(5-3-12)24-19(25)18(30-21(24)28)10-14-6-8-17(29-14)11-1-7-16(23)15(9-11)20(26)27/h1-10H,(H,26,27)/b18-10-

InChI Key

GYLHVLGLUVSKHH-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=O)Cl

Origin of Product

United States

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